molecular formula C15H22O3 B1216505 Ngaione CAS No. 581-12-4

Ngaione

Cat. No. B1216505
CAS RN: 581-12-4
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-LSDHHAIUSA-N
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Description

Ngaione, also known as Myoporum laetum, is a species of flowering plant in the family Scrophulariaceae and is endemic to New Zealand . It is a fast-growing evergreen shrub or small tree that sometimes grows to a height of 10 metres (30 ft) with a trunk up to 0.3 metres (1 ft) in diameter . The leaves are lance-shaped, usually 52–125 millimetres (2–5 in) long, 15–30 millimetres (0.6–1 in) wide, have many translucent dots in the leaves and edges that have small serrations in approximately the outer half .


Synthesis Analysis

The synthesis of Ngaione involves a tetrahydrofuran ring construction from optically active furyl alcohol via the π-allyl palladium complex with a chiral phosphine ligand . This procedure was also applicable to the synthesis of its stereoisomers .


Molecular Structure Analysis

The molecular structure of Ngaione is represented by the formula C15H22O3 . It contains a 2,5-disubstituted tetrahydrofuran skeleton .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Ngaione involves a tetrahydrofuran ring construction from optically active furyl alcohol via the π-allyl palladium complex with a chiral phosphine ligand .

Safety And Hazards

Ngaione is known to be toxic, especially the leaves which are the most toxic part of the plant . It is metabolised by mixed function oxidases in the liver and becomes hepatotoxic . It can cause severe photosensitisation, constipation, abdominal pain, dullness, loss of appetite, and icteric discolouration of the conjunctiva .

properties

IUPAC Name

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ngaione

CAS RN

581-12-4
Record name 4-Methyl-1-[(2S,5R)-2,3,4,5-tetrahydro-5-methyl[2,3′-bifuran]-5-yl]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ngaione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
CW Brandt, DJ Ross - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… and ngaione was recovered as a colourless oil (when purified by distillation ngaione always … by potassium permanganate) ; in pyridine, ngaione gave mixed acids (mainly oxalic acid), …
Number of citations: 8 pubs.rsc.org
BF Hegarty, JR Kelly, RJ Park… - Australian Journal of …, 1970 - CSIRO Publishing
… ketone, (-)-ngaione, as the principal constituent while two others (the Mitchell and the Blackall races) contain lesser proportions of ngaione. (-)-Ngaione comprises over half of the …
Number of citations: 47 www.publish.csiro.au
AA Seawright, J Hrdlicka - British Journal of Experimental …, 1972 - ncbi.nlm.nih.gov
… the sesquiterpene essential oil ngaione needs metabolism in … The location of the zonal liver lesion due to ngaione, namely … midzonal necrosis due to ngaione in this species based on …
Number of citations: 31 www.ncbi.nlm.nih.gov
T Sugimura, A Tai, K Koguro - Tetrahedron, 1994 - Elsevier
The first total syntheses of enantiomerically pure (+)- ipomeamarone and its enantiomer (−)-ngaione were achieved. From optically pure sec,sec-1,3-diol 6 obtained through enantio …
Number of citations: 26 www.sciencedirect.com
AJ Birch, R Massy-Westropp, SE Wright - Australian Journal of Chemistry, 1953 - cir.nii.ac.jp
抄録< jats: p> Ngaione has been isolated from the volatile oil of Myoporum acuminatum R. Br. and assigned the formula II. Different specimens of the oil contained other ketones.
Number of citations: 27 cir.nii.ac.jp
Y Usuki, T Deguchi, H Iio - Chemistry Letters, 2014 - journal.csj.jp
A new concise and enantiocontrolled total synthesis of (+)-ipomeamarone (1), a well-known phytoalexin, is described. The key step involved a tetrahydrofuran ring construction from …
Number of citations: 10 www.journal.csj.jp
CA Russell, MD Sutherland - Australian Journal of Chemistry, 1982 - CSIRO Publishing
The absolute configuration of (-)-ngaione has been confirmed as (… )-ngaione yields mainly an E,Z(1S,4ξ)-1-(furan-3'-yl)-4,8-dimethylnon-5-en-1-ol with some ngaiane. Being (+)-ngaione, …
Number of citations: 13 www.publish.csiro.au
T Kubota, T Matsuura - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
THE formula (I) was ascribed from sweet potatoes infected by Ceratostomella j'imbriata, and its correctness was confirmed by a synthesis, previously reported in a preliminary note. 3 …
Number of citations: 19 pubs.rsc.org
FH McDowall - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… This analysis and that of the p-nitmphenylhydraze definitely establish the formula of ngaione as C,,H,03. Ngaione slowly reduced arnmoniacal silver nitrate and Fehling's solution, more …
Number of citations: 24 pubs.rsc.org
FH McDowall - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… Both ngaione and ngaiol, the secondary alcohol obtained … chloroform was rapidly absorbed by ngaione, giving a black tar… , was rapidly decolorised by ngaione, and hydrogen bromide …
Number of citations: 9 pubs.rsc.org

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